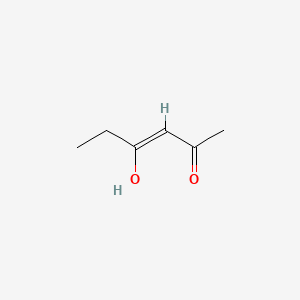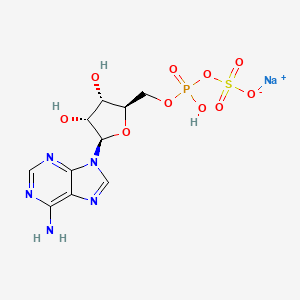
(1-Methyl-1-propylpentyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methyl-1-propylpentyl)benzene: is an organic compound with the molecular formula C15H24 . It is a derivative of benzene, where a 1-methyl-1-propylpentyl group is attached to the benzene ring. This compound is typically a colorless liquid with a density of approximately 0.85-0.87 g/cm³ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1-propylpentyl)benzene can be achieved through various organic reactions. One common method involves the alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the alkyl halide reacts with the benzene ring to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .
Análisis De Reacciones Químicas
Types of Reactions: (1-Methyl-1-propylpentyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated benzene derivatives, nitrobenzene, sulfonated benzene.
Aplicaciones Científicas De Investigación
Chemistry: (1-Methyl-1-propylpentyl)benzene is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is utilized in various chemical reactions to study reaction mechanisms and kinetics[4][4].
Biology and Medicine: In biological research, this compound is used as a model compound to study the effects of alkyl-substituted benzenes on biological systems. It helps in understanding the interactions of similar compounds with biological membranes and proteins[4][4].
Industry: The compound finds applications in the fragrance and flavor industry. It is used as a precursor for the synthesis of aromatic compounds that are incorporated into perfumes and flavoring agents[4][4].
Mecanismo De Acción
The mechanism of action of (1-Methyl-1-propylpentyl)benzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form a sigma complex. This intermediate then undergoes deprotonation to yield the substituted product . The compound’s effects on biological systems are mediated through its interactions with cellular membranes and proteins, influencing their structure and function .
Comparación Con Compuestos Similares
(1-Methyl-1-propenyl)benzene:
(1-Methylpropyl)benzene:
(1-Methylpentyl)benzene: This compound has a methylpentyl group attached to the benzene ring.
Uniqueness: (1-Methyl-1-propylpentyl)benzene is unique due to its specific alkyl substitution pattern, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to similar compounds results in different solubility, reactivity, and applications .
Propiedades
Número CAS |
54932-91-1 |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
4-methyloctan-4-ylbenzene |
InChI |
InChI=1S/C15H24/c1-4-6-13-15(3,12-5-2)14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
Clave InChI |
JKYBASZDTYCZKW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(CCC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


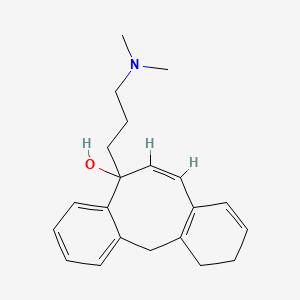

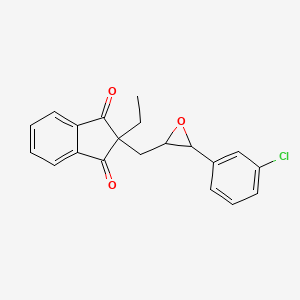
![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
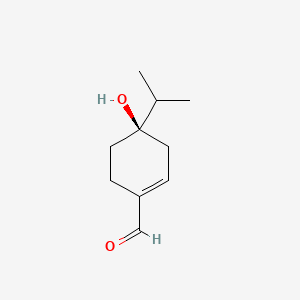


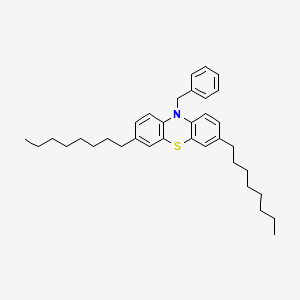
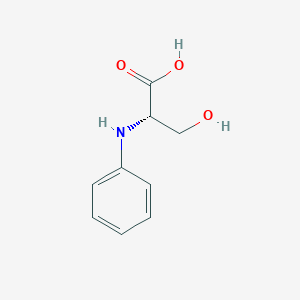
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)

